Product packaging for 1-Benzoyl-4-(2-isocyanoethyl)piperazine(Cat. No.:)

1-Benzoyl-4-(2-isocyanoethyl)piperazine

Cat. No.: B1273479
M. Wt: 243.3 g/mol
InChI Key: VZCRCRRMHNKPNF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Benzoyl-4-(2-isocyanoethyl)piperazine is a useful research compound. Its molecular formula is C14H17N3O and its molecular weight is 243.3 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C14H17N3O B1273479 1-Benzoyl-4-(2-isocyanoethyl)piperazine

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C14H17N3O

Molecular Weight

243.3 g/mol

IUPAC Name

[4-(2-isocyanoethyl)piperazin-1-yl]-phenylmethanone

InChI

InChI=1S/C14H17N3O/c1-15-7-8-16-9-11-17(12-10-16)14(18)13-5-3-2-4-6-13/h2-6H,7-12H2

InChI Key

VZCRCRRMHNKPNF-UHFFFAOYSA-N

Canonical SMILES

[C-]#[N+]CCN1CCN(CC1)C(=O)C2=CC=CC=C2

Origin of Product

United States

Significance of Piperazine As a Privileged Chemical Scaffold in Advanced Organic and Medicinal Chemistry

The piperazine (B1678402) ring, a six-membered heterocycle containing two nitrogen atoms at opposite positions, holds a distinguished status in chemistry, where it is often referred to as a "privileged scaffold". nih.govrsc.org This designation stems from its frequent appearance in a vast number of biologically active compounds, including many commercially successful pharmaceuticals. nih.govrsc.org The widespread use of the piperazine moiety is attributable to a unique combination of physicochemical and structural properties that make it highly advantageous for drug design. nih.govresearchgate.net

Key characteristics of the piperazine scaffold include its inherent basicity, high aqueous solubility, and conformational flexibility. nih.govresearchgate.net These properties can be fine-tuned through substitution on one or both of its nitrogen atoms, allowing chemists to modulate the pharmacokinetic and pharmacodynamic profiles of a lead compound. nih.govmdpi.com For instance, the introduction of a piperazine ring can enhance a molecule's bioavailability and improve its absorption and distribution characteristics within a biological system. researchgate.net

The piperazine nucleus is a core component in drugs across a broad spectrum of therapeutic areas, demonstrating its versatility. nih.gov Its derivatives have been developed as anticancer, antidepressant, antiviral, and antimicrobial agents. rsc.orgresearchgate.netnih.gov This wide-ranging applicability underscores the scaffold's ability to present appended pharmacophoric groups in a spatial orientation that is conducive to binding with diverse biological targets. mdpi.com

Table 1: Examples of Marketed Drugs Featuring the Piperazine Scaffold

Drug NameTherapeutic Class
ImatinibAnticancer (Kinase Inhibitor)
CiprofloxacinAntibiotic
VortioxetineAntidepressant
ClozapineAntipsychotic
CyclizineAntihistamine
SildenafilErectile Dysfunction Treatment

Role of the Isocyanide Functional Group in Modern Organic Synthesis and Chemical Biology

The isocyanide functional group, also known as an isonitrile or carbylamine, is an organic moiety with the structure -N⁺≡C⁻. wikipedia.orgvedantu.com It is a structural isomer of the more common nitrile (-C≡N) group, with the key difference being the point of attachment to the parent molecule through the nitrogen atom rather than the carbon. vedantu.com Discovered in the 19th century, isocyanides have evolved into powerful and versatile building blocks in contemporary organic synthesis. vedantu.comunacademy.com

Isocyanides are renowned for their unique reactivity, particularly their participation in a variety of multicomponent reactions (MCRs). wikipedia.orgresearchgate.net MCRs, such as the Ugi and Passerini reactions, are highly efficient processes where three or more reactants combine in a single step to form a complex product, incorporating portions of each starting material. wikipedia.org This synthetic efficiency makes isocyanides invaluable for rapidly generating libraries of structurally diverse molecules. researchgate.net Beyond MCRs, isocyanides readily engage in cycloaddition reactions and can be used to synthesize a wide array of other nitrogen-containing compounds. wikipedia.orgontosight.ai

In the realm of chemical biology and medicinal chemistry, the isocyanide group is gaining recognition as an unconventional but valuable pharmacophore. acs.orgchem-space.com Its electronic properties allow it to act as a ligand for transition metals, a feature that can be exploited for binding to metalloenzymes. wikipedia.orgacs.org Furthermore, the isocyanide carbon can participate in hydrogen bonding, offering unique interaction possibilities with biological macromolecules. acs.org The distinct reactivity and binding capabilities of isocyanides have led to their incorporation into molecules with demonstrated antibacterial, antifungal, and antitumoral activities. acs.org

Table 2: Key Chemical Reactions Involving the Isocyanide Functional Group

Reaction TypeDescription
Ugi ReactionA four-component reaction involving an isocyanide, an aldehyde (or ketone), an amine, and a carboxylic acid to form a bis-amide. wikipedia.org
Passerini ReactionA three-component reaction between an isocyanide, an aldehyde (or ketone), and a carboxylic acid to produce an α-acyloxy carboxamide. researchgate.net
[4+1] CycloadditionReaction with dienes, such as tetrazines, where the isocyanide acts as a one-carbon component to form heterocyclic rings. wikipedia.org
HydrolysisConversion of the isocyanide to a primary amine via a formamide (B127407) intermediate. wikipedia.org
Coordination ChemistryActs as a ligand, forming coordination complexes with various transition metals, behaving as an analogue to carbon monoxide. wikipedia.org

Mechanistic Investigations of 1 Benzoyl 4 2 Isocyanoethyl Piperazine Transformations

Reaction Pathways Involving the Isocyanide Moiety

The isocyanide group (-N≡C) is the primary center of reactivity in 1-Benzoyl-4-(2-isocyanoethyl)piperazine. Its electronic structure, characterized by a formal positive charge on the nitrogen and a negative charge on the carbon, allows it to react with a wide array of chemical entities through electrophilic, nucleophilic, and radical mechanisms.

Electrophilic, Nucleophilic, and Radical Pathways of Isocyanides

The divalent nature of the carbon atom in the isocyanide group allows it to simultaneously engage with both electrophiles and nucleophiles. The lone pair on the carbon atom makes it susceptible to electrophilic attack, while the π-system can be attacked by nucleophiles. This dual reactivity is a hallmark of isocyanide chemistry.

In the context of this compound, an electrophile (E+) would add to the carbon atom, forming a nitrilium ion intermediate. This intermediate can then be trapped by a nucleophile (Nu-). Conversely, a strong nucleophile can directly attack the carbon atom.

Radical reactions at the isocyanide group are also well-documented. The addition of a radical species to the isocyanide carbon generates an imidoyl radical. This intermediate can then participate in subsequent radical processes, such as cyclizations or additions.

Table 1: Plausible Reaction Pathways of the Isocyanide Moiety in this compound

Reaction TypeReactantIntermediatePotential Product Type
Electrophilic Addition Electrophile (e.g., H+, R+)Nitrilium ionSubstituted imine
Nucleophilic Addition Nucleophile (e.g., R-Li, Grignard)α-metallo-isocyanideKetone (after hydrolysis)
Radical Addition Radical (e.g., R•)Imidoyl radicalFunctionalized imine

Isocyanide Insertion Mechanisms in Multicomponent Reactions

A significant feature of isocyanide chemistry is its participation in multicomponent reactions (MCRs), such as the Passerini and Ugi reactions. wikipedia.orgorganic-chemistry.orgbeilstein-journals.orgnih.gov These reactions are powerful tools for the synthesis of complex molecules in a single step.

In a Passerini reaction , this compound could react with a carboxylic acid and an aldehyde or ketone to form an α-acyloxy amide. wikipedia.org The mechanism is thought to involve the formation of a hydrogen-bonded adduct between the carbonyl compound and the carboxylic acid, which is then attacked by the isocyanide. beilstein-journals.org This leads to a nitrilium ion intermediate that is subsequently trapped by the carboxylate to yield the final product after a Mumm rearrangement. wikipedia.orgbeilstein-journals.org

The Ugi reaction , a four-component reaction, would involve the isocyanide, an amine, a carbonyl compound, and a carboxylic acid to produce a dipeptide-like product. organic-chemistry.orgbeilstein-journals.orgnih.gov The generally accepted mechanism begins with the formation of an imine from the amine and carbonyl compound. beilstein-journals.orgresearchgate.net The isocyanide then adds to the iminium ion, forming a nitrilium intermediate, which is trapped by the carboxylate. beilstein-journals.orgresearchgate.net A subsequent Mumm rearrangement gives the stable α-acylamino amide product. beilstein-journals.org

Role of the Piperazine (B1678402) Ring in Reaction Mechanisms

The piperazine ring in this compound is not merely a passive scaffold but actively influences the molecule's reactivity and the stereochemical outcome of its reactions.

Influence of Nitrogen Lone Pairs on Reaction Reactivity and Selectivity

The piperazine ring contains two nitrogen atoms with lone pairs of electrons. The nitrogen atom at the 4-position, attached to the 2-isocyanoethyl group, is a tertiary amine and its lone pair is readily available for nucleophilic reactions or protonation. The nitrogen at the 1-position is part of an amide linkage with the benzoyl group. Due to resonance with the carbonyl group, the lone pair on this nitrogen is significantly less basic and nucleophilic.

The basicity of the N-4 nitrogen can influence reactions at the isocyanide moiety. For instance, in acid-catalyzed reactions, protonation of this nitrogen could affect the electronic properties of the isocyanoethyl side chain. The lone pair on N-4 can also act as an internal base or nucleophile in certain transformations.

Conformational Effects on Reaction Steric and Electronic Parameters of the Piperazine Ring

The piperazine ring typically adopts a chair conformation to minimize steric strain. nih.govnih.gov In this compound, the bulky benzoyl and 2-isocyanoethyl substituents will preferentially occupy equatorial positions to reduce 1,3-diaxial interactions. The dynamic equilibrium between the two chair conformers (ring flipping) is a key consideration.

The energy barrier for this ring inversion can be influenced by the nature of the substituents. nih.govbeilstein-journals.org The benzoyl group, due to the partial double bond character of the amide C-N bond, introduces a significant rotational barrier. nih.govbeilstein-journals.org This restricted rotation, coupled with the piperazine ring inversion, can lead to the existence of distinct conformers at room temperature, which could exhibit different reactivities. nih.govbeilstein-journals.org The steric hindrance presented by the benzoyl group can also direct the approach of reagents to the isocyanide moiety, thereby influencing the stereoselectivity of reactions.

Table 2: Conformational Parameters of N-Benzoylpiperazine Derivatives

ParameterDescriptionImplication for Reactivity
Ring Conformation Predominantly chair conformation. nih.govnih.govInfluences the spatial orientation of substituents.
Substituent Position Equatorial preference for bulky groups.Minimizes steric hindrance around the reactive center.
Ring Inversion Barrier Energy required for chair-chair interconversion.Can lead to separable conformers with distinct reactivity.
Amide Bond Rotation Restricted rotation around the C(O)-N bond. nih.govbeilstein-journals.orgAffects the overall shape and steric accessibility of the molecule.

Intramolecular Cyclization and Rearrangement Processes

The structure of this compound, with its flexible ethyl linker between the piperazine nitrogen and the reactive isocyanide group, is amenable to intramolecular reactions.

Intramolecular cyclization could potentially occur under various conditions. For instance, activation of the isocyanide group by an electrophile could lead to the formation of a nitrilium ion, which could then be attacked by the N-4 nitrogen of the piperazine ring, leading to a bicyclic system. Radical-mediated cyclizations are also a possibility, where a radical generated elsewhere in the molecule could add to the isocyanide carbon. nih.gov

Rearrangement reactions are also a feature of piperazine and isocyanide chemistry. tandfonline.com For example, under certain conditions, a Smiles rearrangement could be envisioned if a suitable nucleophilic group were present on the benzoyl ring. The Ugi and Passerini reactions themselves conclude with a Mumm rearrangement step. wikipedia.orgbeilstein-journals.org While no specific intramolecular rearrangements for this compound have been reported, the potential for such processes exists given the functional groups present.

Ring-Closing Reactions Driven by Isocyanide Reactivity

The isocyanide functional group is a versatile component in organic synthesis, renowned for its unique electronic structure. The isocyanide carbon can exhibit both nucleophilic and electrophilic character, enabling it to participate in a wide array of reactions, including insertions, multicomponent reactions, and cyclizations. nih.govnih.gov In the context of this compound, the isocyanoethyl moiety is primed for intramolecular ring-closing reactions, which are fundamental in the synthesis of complex heterocyclic systems. beilstein-journals.org

The reactivity of the isocyanide group can be harnessed to form new cyclic structures through several mechanistic pathways. For instance, under appropriate conditions, the isocyanide can undergo radical cyclization. rsc.org Another prominent pathway involves the reaction of the isocyanide with an internal electrophile. The divalent nature of the isocyanide carbon allows it to act as a C1 building block in cycloaddition reactions, leading to the formation of diverse ring systems. researchgate.net Isocyanides are well-established precursors in the synthesis of peptidomimetics and other complex molecules through multicomponent reactions that can be followed by a cyclization step. nih.gov The specific products formed from this compound would depend on the reaction conditions and the presence of co-reactants or catalysts designed to trigger a specific intramolecular transformation.

Table 1: Plausible Cyclization Pathways for Isocyanides
Reaction TypeInitiator/ConditionGeneral IntermediatePotential Product Class
Radical CyclizationRadical Initiator (e.g., AIBN), LightAlkyl RadicalNitrogen-containing Heterocycles
Cationic CyclizationLewis or Brønsted AcidNitrile-stabilized CationIminolactones, Cyclic Amides
Transition-Metal Catalyzed CyclizationPd, Cu, or other metal catalystsOrganometallic IntermediateFused Bicyclic Systems
Intramolecular [3+2] CycloadditionIn molecules with an internal 1,3-dipoleCyclic AdductTetrazoles, Triazoles

Neighboring Group Participation and Anchimeric Assistance in Cyclization

Neighboring group participation (NGP), also known as anchimeric assistance, is the intramolecular interaction of a reaction center with a lone pair of electrons or a bond within the same molecule. wikipedia.org This participation can significantly increase reaction rates and influence the stereochemical outcome. wikipedia.orgresearchgate.net In this compound, the N4 nitrogen of the piperazine ring is suitably positioned to act as an internal nucleophile, assisting in transformations at the isocyanoethyl side chain.

Impact of the Benzoyl Group on Reaction Kinetics and Selectivity

The N-benzoyl group is not merely a passive substituent on the piperazine ring; it exerts profound control over the molecule's reactivity and the selectivity of its transformations through a combination of steric and electronic effects.

Steric and Electronic Effects of the N-Benzoyl Substituent on Chemical Reactivity

The electronic nature of the benzoyl group is dominated by the carbonyl moiety, which is strongly electron-withdrawing. This effect significantly reduces the electron density, basicity, and nucleophilicity of the adjacent N1 nitrogen atom of the piperazine ring. acs.org This electronic deactivation ensures that the N1 nitrogen is essentially non-reactive under typical nucleophilic conditions, leaving the N4 nitrogen as the sole participating center from the piperazine core in intramolecular reactions.

Table 2: Comparison of Electronic and Steric Properties of N-Substituents on Piperazine
N-SubstituentElectronic EffectRelative Steric BulkEffect on Adjacent Nitrogen's Nucleophilicity
-HNeutralVery LowHigh
-CH₃ (Methyl)Weakly Electron-DonatingLowVery High
-C(O)CH₃ (Acetyl)Electron-WithdrawingMediumLow
-C(O)Ph (Benzoyl)Strongly Electron-WithdrawingHighVery Low

Role in Directing Regioselectivity and Stereoselectivity in Complex Transformations

The combined steric and electronic effects of the N-benzoyl group are instrumental in directing the outcome of complex reactions.

Regioselectivity: The powerful electron-withdrawing nature of the benzoyl group effectively deactivates the N1 nitrogen. Consequently, in any reaction involving the piperazine ring as a nucleophile, such as the neighboring group participation described in section 3.3.2, the reaction will occur exclusively at the N4 nitrogen. This provides unambiguous regiocontrol, simplifying the product landscape of potential transformations. This is a common strategy in the synthesis of complex piperazine-containing molecules, where one nitrogen is "protected" or deactivated as an amide. nih.govmdpi.com

Stereoselectivity: The benzoyl group influences the stereochemical course of reactions by controlling the conformation of the piperazine ring and the attached side chain. By locking the piperazine ring into a preferred chair conformation, the benzoyl group creates a defined three-dimensional space. nih.govnih.gov This spatial arrangement dictates the trajectory of intramolecular attacks, favoring transition states that minimize steric clashes. In a cyclization reaction involving the isocyanoethyl arm and the N4 nitrogen, the fixed conformation would lead to a preferred orientation of the reacting groups, resulting in the stereoselective formation of one diastereomer over others. This principle is widely exploited in asymmetric synthesis, where chiral auxiliaries or bulky substituents are used to control the stereochemical outcome of reactions. researchgate.netresearchgate.net

Computational and Theoretical Chemistry Studies of 1 Benzoyl 4 2 Isocyanoethyl Piperazine

Molecular Modeling and Docking Simulations of Piperazine-Isocyanide Hybrid Molecules

Molecular modeling and docking simulations are instrumental in predicting how a ligand, such as a piperazine-isocyanide hybrid, might bind to a biological target, typically a protein or enzyme. These simulations offer insights into the thermodynamics and structural specifics of the ligand-receptor complex, guiding the rational design of new therapeutic agents. nih.gov

Molecular docking studies on various piperazine (B1678402) derivatives reveal common binding modes and interaction patterns that are likely relevant for 1-Benzoyl-4-(2-isocyanoethyl)piperazine. The structural features of this hybrid molecule—the central piperazine ring, the aromatic benzoyl group, and the functional isocyanoethyl tail—dictate its potential interactions within a protein's binding pocket.

The piperazine core is a key pharmacophore found in numerous biologically active compounds. nih.gov Its nitrogen atoms can act as hydrogen bond acceptors, or, when protonated at physiological pH, as hydrogen bond donors, forming salt bridges with acidic amino acid residues like aspartate (Asp) and glutamate (B1630785) (Glu). nih.gov For instance, studies on piperidine (B6355638)/piperazine-based compounds targeting the sigma-1 receptor have shown that the piperidine nitrogen atom forms crucial bidentate salt bridge interactions with the carboxylate groups of Glu172 and Asp126. nih.gov

The benzoyl group typically engages in hydrophobic and aromatic interactions. These can include π-π stacking with aromatic residues such as phenylalanine (Phe), tyrosine (Tyr), and tryptophan (Trp), or hydrophobic contacts with aliphatic residues like leucine (B10760876) (Leu) and valine (Val). The isocyanoethyl group, with its terminal isocyanide functionality, offers a unique interaction profile. The isocyanide carbon can act as both a nucleophile and an electrophile, potentially forming coordinate bonds with metal ions in metalloenzymes or participating in strong electrostatic and hydrogen bond interactions. nih.gov

Molecular dynamics (MD) simulations further refine these static docking poses, providing a dynamic view of the ligand-protein complex and confirming the stability of key interactions over time. researchgate.netnih.gov

A summary of common interactions observed for piperazine derivatives is presented below.

Interaction TypeInteracting Ligand MoietyPotential Interacting Amino Acid Residues
Hydrogen Bonds Piperazine Nitrogens, Benzoyl Carbonyl OxygenSer, Thr, Asn, Gln, Asp, Glu, His
Salt Bridges Protonated Piperazine NitrogenAsp, Glu
Hydrophobic Interactions Benzoyl Phenyl Ring, Ethyl LinkerAla, Val, Leu, Ile, Pro, Met, Phe, Trp
π-π Stacking Benzoyl Phenyl RingPhe, Tyr, Trp, His
π-Cation Interactions Benzoyl Phenyl Ring, Protonated PiperazineLys, Arg

Molecular recognition is governed by the principle of complementarity, where the ligand's shape, size, and chemical properties match those of the target's binding site. For piperazine derivatives, conformational flexibility is a critical determinant of this complementarity. nih.gov The ability of the piperazine ring to adopt different conformations (e.g., chair, boat) and the rotational freedom of its substituents allow the molecule to adapt to the specific topology of a binding pocket. nih.gov

Pharmacophore modeling helps to distill these recognition features into a three-dimensional arrangement of essential chemical properties required for biological activity. A pharmacophore model for a piperazine-based ligand might include features such as a hydrogen bond acceptor, a hydrogen bond donor, a hydrophobic aromatic center, and a positive ionizable feature. nih.gov The spatial relationship between these features is crucial for effective binding.

For this compound, the key recognition features would likely be:

Aromatic/Hydrophobic Region: Provided by the benzoyl group.

Hydrogen Bond Acceptor: The carbonyl oxygen of the benzoyl group and the N1 nitrogen of the piperazine ring.

Positive Ionizable Center: The N4 nitrogen of the piperazine ring, which is likely to be protonated.

Additional Interaction Site: The terminal isocyanide group, which can act as a hydrogen bond acceptor or coordinate with metals.

The analysis of ligand-target complementarity suggests that the flexibility of such molecules is more important in drug design than often assumed, allowing for an induced-fit mechanism upon binding. nih.gov

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), provide a deeper understanding of a molecule's intrinsic properties, which are not captured by classical molecular mechanics models used in docking. These calculations can elucidate electronic structure, conformational stability, and reaction pathways.

The electronic structure of a molecule dictates its reactivity. Key descriptors are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO energy (EHOMO) relates to the molecule's ability to donate electrons, while the LUMO energy (ELUMO) relates to its ability to accept electrons. The energy gap between these frontier orbitals (ΔE = ELUMO - EHOMO) is a critical indicator of chemical reactivity and kinetic stability. aimspress.com A small energy gap suggests high polarizability and greater chemical reactivity. nih.gov

For a molecule like this compound, the HOMO is likely to be localized on the electron-rich parts of the molecule, such as the phenyl ring and the piperazine nitrogens. The LUMO is often distributed over the electron-deficient regions, like the benzoyl carbonyl group and the isocyanide functionality. DFT calculations can precisely map these orbitals and their energy levels.

Partial charge distribution analysis reveals the electrophilic and nucleophilic sites within the molecule. In N-benzoylated piperazines, the carbonyl carbon atom carries a significant positive partial charge, making it an electrophilic site, while the oxygen and nitrogen atoms are nucleophilic centers with negative partial charges. researchgate.net This charge distribution is fundamental to understanding intermolecular interactions, such as hydrogen bonding and electrostatic contacts, which are vital for molecular recognition. researchgate.net

Below is a table of representative quantum chemical descriptors calculated for similar aromatic heterocyclic compounds, illustrating the typical range of values.

DescriptorTypical Value RangeImplication for Reactivity
EHOMO -5.5 to -6.5 eVIndicates electron-donating capability
ELUMO -1.0 to -2.0 eVIndicates electron-accepting capability
HOMO-LUMO Gap (ΔE) 4.0 to 5.0 eVA smaller gap implies higher reactivity aimspress.comnih.gov
Dipole Moment 2.0 to 5.0 DebyeReflects molecular polarity and potential for dipole-dipole interactions

The biological function of a molecule is intrinsically linked to its three-dimensional structure and conformational dynamics. Piperazine derivatives are known for their conformational complexity. The piperazine ring itself typically exists in a stable chair conformation to minimize steric strain. nih.govias.ac.in However, boat and twist-boat conformations are also possible and may be relevant in specific binding environments. rsc.org

For N-benzoylated piperazines, the situation is further complicated by the restricted rotation around the C-N amide bond, which has a partial double-bond character. rsc.org This leads to the existence of distinct conformers. Furthermore, the interconversion between the two chair forms of the piperazine ring also has an associated energy barrier. Temperature-dependent NMR studies on N-benzoylated piperazines have been used to calculate the activation energy barriers (ΔG‡) for these processes. rsc.org

The key conformational processes are:

Amide Bond Rotation: Rotation around the benzoyl C-N bond.

Piperazine Ring Inversion: Interconversion between the two chair conformers.

Studies have shown that the energy barrier for amide rotation is often higher than that for ring inversion. rsc.org These barriers are influenced by the substituents on both the benzoyl ring and the piperazine ring. Computational methods can map the potential energy surface (PES) by systematically changing key torsional angles, identifying low-energy minima (stable conformers) and the transition states that connect them. njit.edu

Conformational ProcessTypical Activation Energy Barrier (ΔG‡)Reference
Amide Bond Rotation60 - 80 kJ/mol rsc.org
Piperazine Ring Inversion56 - 70 kJ/mol rsc.org

Theoretical chemistry is a valuable tool for elucidating the mechanisms of chemical reactions, including the synthesis of this compound. By calculating the energies of reactants, products, intermediates, and transition states, a detailed reaction energy profile can be constructed.

The synthesis of this compound likely involves two main steps:

Acylation: The reaction of piperazine (or a precursor) with benzoyl chloride to form the N-benzoyl bond. This is a standard nucleophilic acyl substitution reaction.

Alkylation: The introduction of the 2-isocyanoethyl group onto the second piperazine nitrogen, likely via a nucleophilic substitution reaction with a suitable substrate like 2-chloroethyl isocyanide.

Quantum chemical calculations can model the transition state for each step. For example, in the acylation step, the transition state would involve the tetrahedral intermediate formed by the attack of the piperazine nitrogen on the carbonyl carbon of benzoyl chloride. For the alkylation step, the transition state would correspond to the SN2 displacement of a leaving group by the piperazine nitrogen.

The calculated energy barrier (activation energy) for each step provides a quantitative measure of the reaction rate. These calculations can help optimize reaction conditions by identifying the rate-limiting step and suggesting how catalysts might lower the energy barriers. researchgate.net Isocyanide-based multicomponent reactions, such as the Ugi and Passerini reactions, are also well-studied computationally, providing a framework for understanding the reactivity of the isocyanide group in more complex transformations. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Methodologies for Piperazine Derivatives

Quantitative Structure-Activity Relationship (QSAR) represents a computational modeling approach that seeks to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. For piperazine derivatives, including this compound, QSAR methodologies are instrumental in understanding how structural modifications influence their therapeutic effects. These models are typically developed using statistical methods such as Multiple Linear Regression (MLR), Partial Least Squares (PLS), and machine learning algorithms like Artificial Neural Networks (ANN). nih.govresearchgate.net The overarching goal is to create predictive models that can guide the synthesis of new derivatives with enhanced potency and selectivity.

The development of a robust QSAR model involves several key stages, beginning with the compilation of a dataset of piperazine derivatives with experimentally determined biological activities. acs.org Molecular descriptors, which are numerical representations of the chemical and physical properties of the molecules, are then calculated for each compound in the dataset. mdpi.com These descriptors can be categorized into various classes, including constitutional, topological, geometrical, and quantum-chemical descriptors. nih.gov A crucial step in the process is the selection of a subset of these descriptors that have the most significant correlation with the biological activity. acs.org This is often achieved through techniques like genetic function approximation. nih.gov The selected descriptors are then used to build a mathematical equation that can predict the biological activity of new, unsynthesized piperazine derivatives. The predictive power of the resulting QSAR model is rigorously evaluated through internal and external validation techniques to ensure its reliability. nih.gov

Identification of Key Molecular Descriptors Influencing Chemical Behavior

The chemical behavior and biological activity of piperazine derivatives are governed by a variety of molecular descriptors. In the context of this compound, these descriptors can be broadly classified into electronic, steric, and hydrophobic properties. For instance, 3D-QSAR studies on some piperazine derivatives have highlighted the significant contribution of electrostatic and steric fields to their biological effects. nih.govnih.gov

Electronic descriptors, such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, dipole moment, and atomic charges, play a crucial role in determining the reactivity and interaction of the molecule with its biological target. mdpi.comnih.gov For example, the distribution of electron density within the 1-benzoyl and piperazine moieties can influence hydrogen bonding and other non-covalent interactions.

Steric descriptors, including molecular volume, surface area, and specific conformational parameters, relate to the size and shape of the molecule. These are critical for ensuring a proper fit within the binding site of a target protein. The spatial arrangement of the benzoyl group and the isocyanoethyl side chain relative to the piperazine core will significantly impact its biological activity.

The following table provides an illustrative example of the types of molecular descriptors that are often considered in QSAR studies of piperazine derivatives.

Descriptor ClassDescriptor ExamplePotential Influence on this compound
Electronic Dipole MomentInfluences solubility and binding to polar residues in a target protein.
HOMO/LUMO Energy GapRelates to the chemical reactivity and stability of the molecule.
Steric Molecular VolumeDetermines the overall size and fit within a receptor binding pocket.
Polar Surface Area (PSA)Affects membrane permeability and oral bioavailability. mdpi.com
Hydrophobic LogPGoverns the partitioning between aqueous and lipid environments.

Predictive Modeling for Rational Chemical Design

Predictive modeling, a cornerstone of rational chemical design, leverages the insights gained from QSAR studies to forecast the biological activity of novel compounds prior to their synthesis. nih.gov For a molecule like this compound, a validated QSAR model can serve as a powerful tool to guide the design of new derivatives with improved therapeutic properties. By analyzing the QSAR equation, chemists can identify which molecular descriptors are most influential in determining the desired activity.

For instance, if a QSAR model for a series of piperazine derivatives indicates that increased hydrophobicity in a specific region of the molecule is positively correlated with activity, medicinal chemists can rationally design new analogs with more lipophilic substituents at that position. Conversely, if steric bulk in another region is found to be detrimental, smaller functional groups can be incorporated. This iterative process of design, prediction, and synthesis can significantly accelerate the drug discovery process. youtube.com

The predictive power of QSAR models allows for the virtual screening of large compound libraries, prioritizing the synthesis of candidates with the highest predicted potency. This not only saves time and resources but also enhances the probability of discovering lead compounds with desirable pharmacological profiles. The ultimate goal of predictive modeling in the context of this compound is to facilitate the development of new chemical entities with optimized efficacy and safety.

The table below illustrates how a hypothetical QSAR model could guide the rational design of analogs of this compound.

Predicted ActivityModification to this compoundRationale based on Hypothetical QSAR Model
Increased Substitution of the benzoyl ring with an electron-withdrawing groupThe model indicates a positive correlation between activity and a lower LUMO energy.
Decreased Replacement of the isocyanoethyl group with a bulkier substituentThe model suggests that increased steric hindrance at this position is detrimental to activity.
Increased Introduction of a hydroxyl group on the piperazine ringThe model shows that a higher Polar Surface Area improves the desired biological effect.

Advanced Research Applications in Chemical Biology Utilizing 1 Benzoyl 4 2 Isocyanoethyl Piperazine Scaffolds

Design and Synthesis of Chemical Probes Incorporating the Compound Scaffold

The development of chemical probes from the 1-benzoyl-4-(2-isocyanoethyl)piperazine scaffold is a strategic process in chemical biology. bayer.com These probes are instrumental in identifying and validating novel drug targets, elucidating biological pathways, and understanding disease mechanisms. The piperazine (B1678402) core offers a robust and synthetically tractable base, allowing for systematic modifications to optimize probe function. nih.govmdpi.com The synthesis typically involves a two-step process starting with the acylation of piperazine with benzoyl chloride, followed by the introduction of the isocyanoethyl group through nucleophilic substitution.

Researchers have successfully developed probes from similar piperazine scaffolds to study specific biological targets. For instance, novel probes based on a [3-cis-3,5-dimethyl-(1-piperazinyl)alkyl]bis-(4'-fluorophenyl)amine structure were synthesized to investigate the dopamine (B1211576) transporter (DAT), a key protein in neurotransmission. nih.gov These efforts highlight the adaptability of the piperazine ring system for creating high-affinity ligands for specific biological macromolecules. nih.govnih.gov The synthetic accessibility of the scaffold allows for the creation of libraries of compounds where different functional groups can be introduced to fine-tune the probe's properties, such as affinity, selectivity, and cell permeability. mdpi.com

A key feature of a chemical probe is its ability to be detected and monitored. This is achieved by conjugating the core scaffold to a reporter molecule, such as a fluorescent tag, a radiolabel, or an affinity tag like biotin. Bioconjugation is the process of covalently linking these functional molecules to the probe scaffold. mdpi.com The strategy for conjugation depends on the available reactive handles on both the scaffold and the reporter molecule.

Modern bioconjugation techniques offer highly selective and efficient methods for labeling. For example, one advanced strategy involves the use of 4-phenyl-1,2,4-triazole-3,5-dione (PTAD) derivatives, which can selectively react with the phenolic side chains of tyrosine residues in peptides and proteins. mdpi.com While not directly involving the isocyanoethyl group, this illustrates the type of selective chemistry employed in probe development. Such reactions can be performed under mild conditions, often in organic media catalyzed by agents like 1,1,1,3,3,3-hexafluoro-2-propanol (B117542) (HFIP), to successfully conjugate electron-deficient molecules that would otherwise be unstable in aqueous environments. mdpi.com This approach allows for the creation of probes that can be used to track protein interactions and localization within a cellular context.

Chemical probes can be designed to interact with their biological targets in different ways, primarily through non-covalent, reversible covalent, or irreversible covalent bonds. While non-covalent probes are common, covalent probes offer distinct advantages, such as increased potency, prolonged duration of action, and utility for target identification and validation.

Reversible covalent probes are of growing interest as they combine the durability of covalent bonding with the potential for dynamic interaction. researchgate.net These probes form a covalent bond with the target protein that can be reversed, which can help mitigate concerns about permanent protein modification and potential immunogenicity. An example of a functional group used for reversible covalent targeting is the thiomethyltetrazine warhead, which can modify cysteine residues in proteins. researchgate.net A unique feature of this system is that the dynamic, reversible labeling can be "switched off" and locked into a stable bond through bioorthogonal chemistry, such as a Diels-Alder reaction with trans-cyclooctene, even within live cells. This allows researchers to control the timing of the interaction and stabilize the probe-target complex for subsequent analysis, preventing the loss of the label during sample processing. researchgate.net This dual functionality—acting as both a reversible warhead and a bioorthogonal reporter—enables precise temporal control over electrophilic modification and facilitates the identification of protein targets that might otherwise be missed. researchgate.net

Structure-Activity Relationship (SAR) Studies on the Compound's Chemical Scaffolds

Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry and probe development. ontosight.ai They involve systematically modifying the chemical structure of a lead compound and evaluating how these changes affect its biological activity. nih.gov For scaffolds based on 1-benzoylpiperazine (B87115), SAR studies focus on how modifications to different parts of the molecule—primarily the benzoyl group and the substituent at the N-4 position of the piperazine ring—influence target binding and functional effects. mdpi.com

The benzoyl group plays a significant role in molecular recognition, often fitting into hydrophobic binding pockets and forming key interactions with the target protein. The carbonyl group within this moiety can act as a hydrogen bond acceptor, further anchoring the molecule to its target. mdpi.com Modifications to the phenyl ring of the benzoyl group can dramatically alter a compound's potency, selectivity, and physicochemical properties.

Research on various benzoylpiperazine and benzoylpiperidine derivatives has provided clear SAR insights:

Electronic Effects: Introducing electron-withdrawing groups (e.g., nitro, halogens) or electron-donating groups (e.g., methoxy) to the phenyl ring can modulate the electronic properties of the carbonyl group and influence binding affinity. For example, in a series of 1-(substitutedbenzoyl)-4-benzhydrylpiperazine derivatives tested for cytotoxic activity, compounds with halogen and nitro substituents on the benzoyl ring showed potent activity against various cancer cell lines. researchgate.net

Steric Effects: The size and position of substituents are critical. Bulky groups can enhance selectivity by favoring binding to larger, hydrophobic pockets, but they may also reduce solubility or create steric hindrance. In a series of acetylcholinesterase inhibitors, substituting the benzamide (B126) at the para position with a bulky group led to a substantial increase in activity. nih.gov

Specific Substitutions: Crystal structures of compounds like 1-(4-bromobenzoyl)-4-phenylpiperazine (B2813351) and 1-benzoyl-4-(4-nitrophenyl)piperazine (B4964941) confirm the feasibility of these modifications and provide structural data for rational design. nih.gov

The following table summarizes SAR data from a study on 1-(substitutedbenzoyl)-4-benzhydrylpiperazine derivatives, showing their growth inhibitory activity (GI50) against different cancer cell lines. researchgate.net

Benzoyl Ring SubstituentHUH-7 GI50 (µM)MCF-7 GI50 (µM)HCT-116 GI50 (µM)
4-F2.131.581.58
4-Cl2.081.511.41
4-Br2.341.621.51
4-I2.811.861.86
4-NO22.131.731.62
3,5-di-NO22.181.581.51
4-OCH3>10>10>10

As the data indicates, electron-withdrawing halogen and nitro groups at the para-position result in potent cytotoxic activity, whereas the electron-donating methoxy (B1213986) group leads to a significant loss of activity. researchgate.net

The group attached to the second nitrogen (N-4) of the piperazine ring is crucial for directing the molecule to its biological target and modulating its activity. While the isocyanoethyl group in the parent compound is a reactive handle suitable for further synthesis, SAR studies on related scaffolds often involve replacing this entire moiety with various other groups to optimize target engagement.

For example, in the development of ligands for the dopamine transporter, the N-4 substituent is a key determinant of affinity and selectivity. The parent compound of one series, GBR 12909, features a 3-phenylpropyl group at this position. nih.gov Analogs where this group was varied showed that the nature of the N-substituent was critical for high-affinity binding. nih.gov Similarly, in the design of potent acetylcholinesterase inhibitors, the isocyanoethyl equivalent was a 2-phthalimidoethyl group. nih.govresearchgate.net Further modifications, such as replacing the isoindolone ring of this group with other heterobicyclic systems, were explored to enhance potency. nih.gov These studies demonstrate that altering the length, rigidity, and chemical nature of the substituent at the N-4 position is a powerful strategy for modulating the compound's interaction with its biological target and, consequently, its effect on cellular pathways.

Strategic Substitutions on the Piperazine Core for Modulation of Ligand-Receptor Interactions and Functional Outcomes

The piperazine ring, a central feature of the this compound scaffold, is a highly versatile and privileged structure in medicinal chemistry. researchgate.netnih.gov Its prevalence is due to the two nitrogen atoms in a six-membered ring, which provide a combination of structural rigidity, a large polar surface area, and the capacity for hydrogen bond interactions. nih.govmdpi.com These characteristics allow the piperazine core to serve as an excellent scaffold for arranging pharmacophoric groups in the correct orientation for interaction with biological targets, thereby influencing the pharmacokinetic and pharmacodynamic profiles of a molecule. mdpi.comnih.gov

Strategic modifications of the piperazine core are a cornerstone of structure-activity relationship (SAR) studies, which aim to elucidate the relationship between a compound's chemical structure and its biological activity. researchgate.net The two nitrogen atoms are particularly amenable to substitution, allowing for the fine-tuning of a compound's properties to enhance potency, selectivity, and receptor binding affinity. researchgate.netmdpi.com Research has consistently shown that substituents on the piperazine unit are critical for their inhibitory activity. nih.gov For example, SAR studies on certain natural product derivatives revealed that the substituent at the 4-position of the piperazine ring significantly influenced inhibitory activity. nih.govtandfonline.com

The choice of the core heterocyclic ring itself is a critical determinant of receptor interaction. The substitution of a piperazine ring with a bioisostere, such as a piperidine (B6355638) ring, can dramatically alter binding affinity and selectivity. In a study of histamine (B1213489) H3 (H3R) and sigma-1 (σ1R) receptor ligands, replacing a piperazine core with a piperidine core resulted in a profound shift in sigma-1 receptor affinity. One piperazine-containing compound exhibited a binding affinity (Ki) of 1531 nM for σ1R, whereas its direct piperidine analogue showed a significantly higher affinity with a Ki of 3.64 nM, highlighting the piperidine moiety as a key structural element for dual H3/σ1 receptor activity in that specific scaffold. nih.gov

Conversely, in the development of σ2 receptor (σ2R) ligands, replacing the piperazine moiety in a lead compound with other bicyclic fragments like diazaspiroalkanes led to a notable loss in affinity for the σ2R. mdpi.com This demonstrates that while the piperazine core can be modified, its fundamental structure is often essential for optimal interaction with specific receptor topographies. These findings underscore the importance of the piperazine scaffold and the strategic rationale behind substitutions to modulate ligand-receptor interactions and achieve desired functional outcomes. nih.govmdpi.com

Table 1: Modulation of Receptor Binding Affinity by Piperazine Core Modification
Compound ScaffoldCore StructureTarget ReceptorBinding Affinity (Ki)Reference
H3/σ1 Ligand (Compound 4)PiperazineSigma-1 (σ1R)1531 nM nih.gov
H3/σ1 Ligand (Compound 5)PiperidineSigma-1 (σ1R)3.64 nM nih.gov
Benzimidazolone Lead CompoundPiperazineSigma-2 (σ2R)High Affinity (Baseline) mdpi.com
Benzimidazolone AnalogueSpirocyclic-diamineSigma-2 (σ2R)Reduction in Affinity mdpi.com

Applications in Understanding Molecular Pathways and Chemical Perturbation Studies

Derivatives built upon the this compound scaffold serve as powerful chemical probes for the perturbation and study of complex molecular pathways. tandfonline.comnih.gov By designing molecules that selectively interact with a specific biological target, such as an enzyme or receptor, researchers can modulate its activity and observe the downstream effects on cellular processes. This approach, known as chemical perturbation, is invaluable for elucidating the function of individual proteins and dissecting signaling cascades. tandfonline.com

A prominent application of piperazine-based compounds is in the study of neurodegenerative diseases like Alzheimer's. Researchers have synthesized and evaluated piperazine derivatives as inhibitors of acetylcholinesterase (AChE), a key enzyme in the cholinergic system. nih.gov By inhibiting AChE, these compounds increase acetylcholine (B1216132) levels, allowing for the study of cholinergic neuron function. For example, a series of 2-(2-(4-benzoylpiperazin-1-yl)ethyl)isoindoline-1,3-dione derivatives were developed as potent AChE inhibitors. The most active compounds in the series demonstrated inhibitory concentrations (IC50) in the nanomolar range, significantly more potent than the reference drug donepezil (B133215) (IC50 = 410 nM), making them useful tools for probing the active site of the AChE enzyme. nih.govresearchgate.net

In oncology research, piperazine derivatives are utilized to investigate pathways controlling cancer cell proliferation, survival, and metastasis. Certain isoxazole-piperazine hybrids have been shown to possess potent cytotoxic effects against hepatocellular carcinoma and breast cancer cell lines, with IC50 values in the low micromolar and even nanomolar range. nih.gov These compounds act as chemical perturbagens by inducing cell cycle arrest at the G1 or G2/M phases, leading to apoptosis. nih.gov Their use allows for the detailed study of cell cycle checkpoints and apoptotic signaling. Furthermore, such compounds have been used to probe cancer stem cell pathways by demonstrating a reduction in the expression of stemness markers like NANOG and OCT4, thereby helping to elucidate the mechanisms of cancer cell self-renewal. nih.gov The ability of piperazine derivatives to inhibit targets like hypoxia-inducible factor-1α (HIF-1α) further expands their utility in studying tumor responses to hypoxia. nih.govtandfonline.com

Table 2: Application of Piperazine Derivatives in Chemical Perturbation Studies
Compound ClassBiological Target / PathwayModel SystemObserved Effect (IC50)Reference
Phthalimide-Piperazine Derivative (Compound 4e)Acetylcholinesterase (AChE) InhibitionIn vitro enzyme assay7.1 nM nih.gov
Phthalimide-Piperazine Derivative (Compound 4i)Acetylcholinesterase (AChE) InhibitionIn vitro enzyme assay20.3 nM nih.gov
Isoxazole-Piperazine HybridsAntiproliferation / ApoptosisHuh7/Mahlavu, MCF-7 Cancer Cells0.09 - 11.7 µM nih.gov
Chalcone-dithiocarbamate HybridAntiproliferationPC3 Cancer Cells1.05 µM nih.gov
Ursolic Acid (UA) DerivativeHIF-1α InhibitionIn vitro assay38.1 µM nih.govtandfonline.com

Future Perspectives and Emerging Research Avenues for 1 Benzoyl 4 2 Isocyanoethyl Piperazine

Development of Novel Synthetic Routes with Enhanced Efficiency and Sustainability

The conventional synthesis of 1-Benzoyl-4-(2-isocyanoethyl)piperazine typically involves a multi-step process that may rely on hazardous reagents. Future research is focused on developing more efficient and environmentally benign synthetic strategies.

Current Synthetic Approaches: A common laboratory synthesis involves a two-step process:

Acylation: Piperazine (B1678402) is reacted with benzoyl chloride, usually in the presence of a base like triethylamine, to produce 1-benzoylpiperazine (B87115).

Alkylation and Isocyanide Formation: The remaining secondary amine on the 1-benzoylpiperazine is then alkylated. This can be followed by steps to introduce the isocyanide group, such as the dehydration of a corresponding formamide (B127407) precursor.

Emerging Sustainable Alternatives: The principles of green chemistry are driving the search for alternative methods, particularly for the synthesis of the isocyanide moiety, which often involves toxic and hazardous reagents. core.ac.uk

Mechanochemistry: A promising green alternative involves mechanochemical synthesis, which uses mechanical force (grinding) to drive reactions, often in the absence of bulk solvents. nih.govbeilstein-journals.org This approach has been shown to be effective for preparing isocyanides from formamides using reagents like p-toluenesulfonyl chloride (p-TsCl) and a solid base, significantly reducing solvent waste and often improving reaction times and yields. nih.govbeilstein-journals.org

Safer Dehydrating Agents: Traditional isocyanide synthesis often employs dangerous dehydrating agents like phosphorus oxychloride (POCl₃) or phosgene. beilstein-journals.org Research into safer and more manageable alternatives is a key goal for enhancing the sustainability of synthesizing molecules like this compound. core.ac.ukbeilstein-journals.org

Table 1: Comparison of Synthetic Methodologies for Isocyanide Synthesis

Feature Conventional Method (e.g., Ugi's) Emerging Mechanochemical Route
Reagents POCl₃, phosgene, or diphosgene p-TsCl, solid base (e.g., Na₂CO₃)
Solvents Typically requires organic solvents Often solvent-free or minimal solvent
Toxicity High (uses toxic and corrosive reagents) Lower (avoids highly toxic reagents)
Waste Generates significant solvent and reagent waste Minimal waste generation
Efficiency Multi-step, requires purification of intermediates Can be faster with straightforward purification

Exploration of Unconventional Reactivity Modes for the Isocyanide and Piperazine Moieties

The future utility of this compound will be greatly expanded by exploring novel reactions that go beyond the classical reactivity of its functional groups.

Isocyanide Moiety: Isocyanides are well-known for their participation in multicomponent reactions (MCRs), such as the Ugi and Passerini reactions, which allow for the rapid assembly of complex molecules. However, emerging research is uncovering less conventional reactivity. A notable example is the [4+1] cycloaddition reaction between isocyanides and tetrazines. chemrxiv.org This "click" reaction is highly efficient and can be used for chemical labeling and bioconjugation, opening avenues for developing chemical probes based on the this compound scaffold. chemrxiv.org Furthermore, isocyanides are being investigated as versatile cyanating agents through novel reaction pathways. rsc.org

Piperazine Moiety: The piperazine ring is not merely a linker but an active pharmacophore whose reactivity can be exploited. tandfonline.comnih.gov While N-acylation and N-alkylation are standard transformations, future research may focus on direct C-H functionalization of the piperazine ring. nih.gov This advanced synthetic strategy would allow for the introduction of substituents directly onto the carbon backbone of the ring, providing access to novel analogues with unique three-dimensional shapes and biological properties that are not accessible through traditional methods. nih.gov

Integration of Advanced Computational Methods for De Novo Design and Optimization

Advanced computational tools are becoming indispensable for accelerating the discovery of new molecules. De novo drug design, which involves creating novel molecular structures from scratch, is a particularly promising area for the this compound scaffold. deeporigin.comethz.ch

Generative Models: Deep learning architectures, such as Recurrent Neural Networks (RNNs), Variational Autoencoders (VAEs), and Generative Adversarial Networks (GANs), can be trained on vast libraries of known molecules. universiteitleiden.nl These models can then generate entirely new molecular structures based on the this compound core, optimized for specific properties like binding affinity to a biological target or improved drug-like characteristics. universiteitleiden.nlnih.gov

Evolutionary Algorithms: Genetic algorithms can be used to "evolve" populations of virtual molecules. nih.gov Starting with the core scaffold, the algorithm can iteratively make small modifications (mutations) and combine features from different molecules (crossovers) to progressively optimize the structure against a predefined scoring function. nih.gov

Molecular Dynamics Simulations: Once novel derivatives are designed, molecular dynamics (MD) simulations can predict how these molecules will behave in a biological environment. nih.govnih.gov These simulations model the movement of every atom over time, providing critical insights into the stability of the molecule's interaction with a target protein and identifying key binding interactions. nih.gov

Table 2: Advanced Computational Methods in Drug Design

Computational Method Description Application to the Scaffold
Genetic Algorithms Uses principles of evolution (mutation, crossover, selection) to optimize molecular structures. nih.gov Evolve derivatives with enhanced target affinity or better pharmacokinetic profiles.
Deep Learning (e.g., GANs, VAEs) AI models that learn from existing chemical data to generate novel, valid chemical structures. universiteitleiden.nl Design entirely new molecules incorporating the benzoylpiperazine core with desired properties.
Molecular Dynamics (MD) Simulates the physical movements of atoms and molecules to predict binding stability and interactions. nih.gov Validate the binding mode of designed analogues and understand the energetic basis of their affinity.

Application of the Scaffold in the Generation of Chemically Diverse Compound Libraries

The this compound structure is an ideal starting point, or scaffold, for combinatorial chemistry and the generation of large, diverse compound libraries for high-throughput screening. The piperazine core is considered a "privileged scaffold" because it is a structural component found in numerous drugs across various therapeutic areas. tandfonline.comnih.govresearchgate.net

Scaffold Decoration: The scaffold presents multiple points for diversification. The benzoyl group can be replaced with a wide array of other acyl or sulfonyl groups. The phenyl ring on the benzoyl moiety can be substituted with different functional groups to explore structure-activity relationships (SAR). The isocyanoethyl group can be modified, or the isocyanide itself can be used as a reactive handle to engage in multicomponent reactions, adding significant complexity and diversity in a single step.

Solid-Phase Synthesis: The piperazine scaffold is well-suited for solid-phase synthesis, a technique where molecules are built on a solid polymer support. nih.gov This allows for the rapid and systematic creation of a library of related compounds by treating the support-bound scaffold with a series of different reagents in an automated or semi-automated fashion. nih.gov The final compounds are then cleaved from the support for biological testing. This approach enables the efficient exploration of the chemical space around the core this compound structure to identify leads for drug discovery.

Q & A

Q. What are the recommended synthetic routes for 1-Benzoyl-4-(2-isocyanoethyl)piperazine, and how can intermediates be characterized?

A two-step synthesis is commonly employed:

  • Step 1 : Acylation of piperazine with benzoyl chloride under basic conditions (e.g., triethylamine in dichloromethane) to yield 1-benzoylpiperazine.
  • Step 2 : Introduction of the isocyanoethyl group via nucleophilic substitution using 2-bromoethyl isocyanide or a Mitsunobu reaction with 2-hydroxyethyl isocyanide.
    Characterization : Key intermediates are validated using:
  • IR spectroscopy to confirm the presence of isocyanide (C≡N stretch at ~2100–2150 cm⁻¹) .
  • ¹H/¹³C NMR to resolve benzoyl aromatic protons (δ 7.4–8.0 ppm) and piperazine backbone signals (δ 2.5–3.5 ppm) .
  • HPLC (C18 column, acetonitrile/water gradient) to assess purity (>95%) .

Q. How can researchers evaluate the stability of this compound under varying storage conditions?

Stability studies should include:

  • Temperature sensitivity : Store at –20°C in inert atmospheres (argon) to prevent isocyanide decomposition.
  • Light exposure : Use amber vials to avoid photolytic degradation of the benzoyl group .
  • Solvent compatibility : Avoid polar aprotic solvents (e.g., DMF) at elevated temperatures, as they may induce cyclization side reactions .
    Analytical monitoring : Track degradation via TLC (silica gel, hexane/ethyl acetate) or LC-MS for byproduct identification .

Q. What chromatographic methods are optimal for purifying this compound?

  • Flash chromatography : Use silica gel with gradient elution (e.g., hexane:ethyl acetate 3:1 → 1:1) for small-scale purification .
  • Preparative HPLC : For high-purity batches, employ a reversed-phase C18 column with 0.1% trifluoroacetic acid in water/acetonitrile .
  • TLC validation : Monitor Rf values (e.g., ~0.5 in 1:1 heptane:isopropyl acetate) to confirm compound identity .

Advanced Research Questions

Q. How can enantioselective synthesis of chiral analogs of this compound be achieved?

  • Catalytic asymmetric synthesis : Use iridium-catalyzed allylic amination (e.g., [Ir(cod)Cl]₂ with chiral phosphoramidite ligands) to install stereocenters .
  • Chiral resolution : Employ chiral stationary phases (e.g., Chiralpak AD-H) in SFC (supercritical fluid chromatography) to separate enantiomers, with ee% quantified via polarimetry ([α]D) .
  • Mechanistic insights : DFT calculations can model transition states to optimize ligand selection for stereocontrol .

Q. What strategies address contradictory biological activity data for this compound derivatives?

  • Dose-response reevaluation : Confirm activity across multiple concentrations (e.g., 0.1–100 µM) to rule out false positives/negatives .
  • Off-target profiling : Use kinase/GPCR panels to identify unintended interactions masking primary effects .
  • Metabolite analysis : LC-MS/MS can detect in vitro degradation products (e.g., hydrolyzed isocyanides) that alter bioactivity .

Q. How can computational tools predict the synthetic feasibility of novel this compound analogs?

  • Retrosynthetic planning : Platforms like Pistachio or Reaxys prioritize routes based on precursor availability and reaction yields .
  • ADMET profiling : Predict solubility (ESOL LogS), BBB permeability, and CYP450 inhibition using QSAR models to filter candidates early .
  • Docking studies : Molecular dynamics simulations (e.g., AutoDock Vina) guide structural modifications for enhanced target binding (e.g., kinase inhibition) .

Q. What experimental designs mitigate side reactions during the introduction of the isocyanoethyl group?

  • Protecting groups : Temporarily mask the piperazine nitrogen with Boc (tert-butoxycarbonyl) to prevent over-alkylation .
  • Low-temperature conditions : Perform reactions at 0–5°C to suppress isocyanide dimerization .
  • In situ monitoring : Use FTIR to track C≡N absorbance and halt reactions at 85% conversion to minimize byproducts .

Q. How do structural modifications (e.g., benzoyl vs. nitroaryl substituents) impact the compound’s reactivity and bioactivity?

  • Electron-withdrawing groups : Nitro substituents (e.g., 3-nitropyridine) enhance electrophilicity, increasing cross-coupling reactivity but reducing metabolic stability .
  • Steric effects : Bulky benzoyl groups improve selectivity for hydrophobic binding pockets (e.g., in kinase inhibitors) but may reduce solubility .
  • SAR studies : Systematic substitution (e.g., fluorobenzyl vs. chlorophenyl) combined with in vitro assays (IC50, Ki) reveal pharmacophore requirements .

Methodological Considerations

Q. What analytical techniques resolve data discrepancies in NMR assignments for this compound?

  • 2D NMR (COSY, HSQC) : Correlate adjacent protons (e.g., piperazine CH₂ groups) and assign carbon environments .
  • Variable-temperature NMR : Identify dynamic effects (e.g., ring flipping) that obscure signal splitting at room temperature .
  • Isotopic labeling : Synthesize ¹³C/¹⁵N-labeled analogs to confirm ambiguous peaks .

Q. How can green chemistry principles be applied to the synthesis of this compound?

  • Solvent substitution : Replace dichloromethane with cyclopentyl methyl ether (CPME) for reduced toxicity .
  • Catalytic recycling : Use immobilized palladium catalysts for Suzuki-Miyaura couplings to minimize metal waste .
  • Microwave-assisted synthesis : Reduce reaction times and energy consumption for steps like acylation or cyclization .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.